molecular formula C7H5FN2O B11759252 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

Cat. No.: B11759252
M. Wt: 152.13 g/mol
InChI Key: QSZQIRZFEKMKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the desired compound . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of solid alumina and room temperature conditions for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one is unique due to its fluorine substitution, which can significantly alter its biological activity and pharmacokinetic properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C7H5FN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11)

InChI Key

QSZQIRZFEKMKSW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2NC1=O)F

Origin of Product

United States

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